tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate
Overview
Description
Tert-Butyl 4-((4-chlorophenyl)sulfonyl)piperidine-1-carboxylate , also known as 1-boc-4-AP , is a chemical compound used as an intermediate in the synthesis of fentanyl and its related derivatives. Fentanyl is a potent synthetic opioid that has contributed significantly to the opioid crisis in North America. In illicit drug manufacturing, 1-boc-4-AP serves as a crucial precursor for producing fentanyl analogues, including butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl .
Molecular Structure Analysis
The molecular structure of 1-boc-4-AP consists of a piperidine ring substituted with a tert-butyl group at the nitrogen position and a sulfonyl group attached to the phenyl ring. The chlorophenyl substituent further enhances its reactivity and pharmacological properties .
Physical and Chemical Properties Analysis
1-boc-4-AP appears as a white to pale yellow powder. Its melting point ranges from 82°C to 87°C. Further characterization includes infrared spectra analysis, which confirms its chemical identity .
Mechanism of Action
As an intermediate in fentanyl synthesis, 1-boc-4-AP contributes to the final compound’s potent opioid activity. Fentanyl and its analogues bind to μ-opioid receptors in the central nervous system, leading to analgesia, sedation, and respiratory depression. Their high potency makes them particularly dangerous in cases of accidental overdose .
Safety and Hazards
1-boc-4-AP is associated with significant hazards due to its role in fentanyl production. It poses risks to both illicit manufacturers and law enforcement personnel handling these precursors. Proper handling protocols, safety precautions, and international control measures are crucial to prevent diversion and misuse .
Future Directions
Research and law enforcement efforts should focus on monitoring the trafficking and diversion of 1-boc-4-AP and related precursors. Collaboration across borders, improved detection methods, and stricter regulations can help mitigate the impact of synthetic opioids on public health .
: UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control : ChemSpider: tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate : Wikipedia: 1-Boc-4-AP
Properties
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)sulfonylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-10-8-14(9-11-18)23(20,21)13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOIWMKXKAAXTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20455598 | |
Record name | tert-Butyl 4-(4-chlorobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
333954-88-4 | |
Record name | tert-Butyl 4-(4-chlorobenzene-1-sulfonyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20455598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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